molecular formula C20H16Cl2N2O4S B302658 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302658
M. Wt: 451.3 g/mol
InChI Key: OUBKGSTWAKOZHX-BHBBQXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as DTEBA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DTEBA is a thiazolidine-based compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Scientific Research Applications

4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is in the field of drug discovery, where it has been shown to exhibit potent anti-inflammatory and antioxidant properties. 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has also been investigated for its antimicrobial activity, and it has been found to be effective against a wide range of bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of various inflammatory enzymes such as COX-2 and iNOS. 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid also exhibits potent antioxidant activity, which is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, inhibit the expression of inflammatory enzymes, and scavenge free radicals. 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has also been shown to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its ease of synthesis and relatively low cost, which makes it an attractive compound for use in laboratory experiments. 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One area of interest is the development of new derivatives of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in the treatment of various diseases, including inflammatory and infectious diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the reaction of 5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidine-2-thione with 4-aminobenzoic acid in the presence of a suitable base. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product. The synthesis of 4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is relatively straightforward and can be carried out using standard laboratory equipment.

properties

Product Name

4-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C20H16Cl2N2O4S

Molecular Weight

451.3 g/mol

IUPAC Name

4-[[(5Z)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H16Cl2N2O4S/c1-3-28-17-14(21)8-11(9-15(17)22)10-16-18(25)24(2)20(29-16)23-13-6-4-12(5-7-13)19(26)27/h4-10H,3H2,1-2H3,(H,26,27)/b16-10-,23-20?

InChI Key

OUBKGSTWAKOZHX-BHBBQXGTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)Cl

SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)Cl

Origin of Product

United States

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